2-Bromo-4-(2,6-dibromophenoxy)phenol
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Overview
Description
2-Bromo-4-(2,6-dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its broad antibacterial activity against both gram-positive and gram-negative pathogens . This compound is derived from marine sponges and has shown potential in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method includes the reaction of 2,6-dibromophenol with bromine in the presence of a suitable solvent like chloroform . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,6-dibromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the brominated phenol to its corresponding hydroxy derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various brominated and hydroxylated phenol derivatives, which have distinct chemical and biological properties .
Scientific Research Applications
2-Bromo-4-(2,6-dibromophenoxy)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Medicine: Potential use as an antimicrobial agent due to its broad-spectrum activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,6-dibromophenoxy)phenol involves the inhibition of bacterial growth by disrupting cell membrane integrity and interfering with essential metabolic pathways . The compound targets bacterial phosphotransferase systems, leading to reduced uptake of essential nutrients and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-2-(2,4-dibromophenoxy)phenol: Another brominated phenoxyphenol with similar antibacterial properties.
3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: Exhibits broad antibacterial activity against various pathogens.
Uniqueness
2-Bromo-4-(2,6-dibromophenoxy)phenol is unique due to its specific bromination pattern, which enhances its antibacterial efficacy and reduces cytotoxicity against human cell lines . This makes it a promising candidate for the development of new antimicrobial agents .
Properties
Molecular Formula |
C12H7Br3O2 |
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Molecular Weight |
422.89 g/mol |
IUPAC Name |
2-bromo-4-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-8-2-1-3-9(14)12(8)17-7-4-5-11(16)10(15)6-7/h1-6,16H |
InChI Key |
WSJBKHRZKXYZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)O)Br)Br |
Origin of Product |
United States |
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